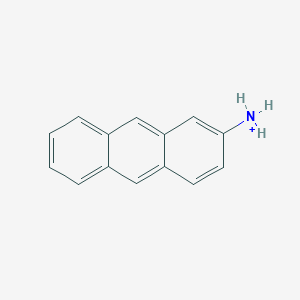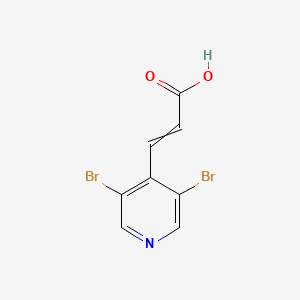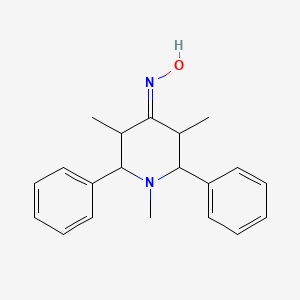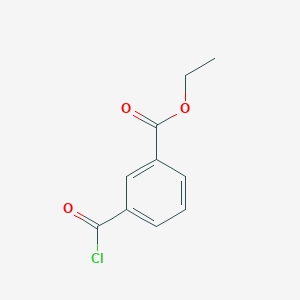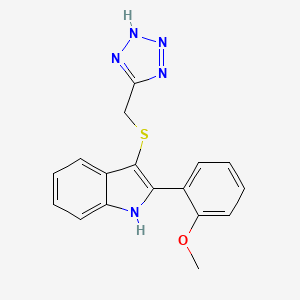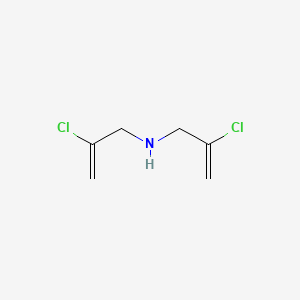![molecular formula C20H18N4O3 B14482012 N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline CAS No. 65953-63-1](/img/structure/B14482012.png)
N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its vibrant color and is used in various applications, including dyeing and pigmentation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 2-methoxy-5-methylaniline, using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 2-nitroaniline under alkaline conditions to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
Reduction of the azo group: Produces corresponding aromatic amines.
Oxidation of the nitro group: Converts to corresponding nitroso or hydroxylamine derivatives.
Aplicaciones Científicas De Investigación
N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline has diverse applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques to visualize cellular components.
Industry: Widely used in textile dyeing, printing inks, and as a colorant in plastics and cosmetics.
Mecanismo De Acción
The mechanism of action of N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline involves its interaction with molecular targets through its azo and nitro groups. The azo group can undergo reduction to form amines, which can interact with biological molecules. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
Para Red: Another azo dye with similar applications but different substituents.
Methyl Orange: A pH indicator with an azo group, used in titrations.
Sudan I: A lipid-soluble dye used in staining and as a colorant.
Uniqueness
N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline is unique due to its specific substituents, which impart distinct chemical and physical properties. Its methoxy and nitro groups influence its solubility, reactivity, and color properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
65953-63-1 |
|---|---|
Fórmula molecular |
C20H18N4O3 |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
N-[4-[(2-methoxy-5-methylphenyl)diazenyl]phenyl]-2-nitroaniline |
InChI |
InChI=1S/C20H18N4O3/c1-14-7-12-20(27-2)18(13-14)23-22-16-10-8-15(9-11-16)21-17-5-3-4-6-19(17)24(25)26/h3-13,21H,1-2H3 |
Clave InChI |
XTOXXZJMSJIMRF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)N=NC2=CC=C(C=C2)NC3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



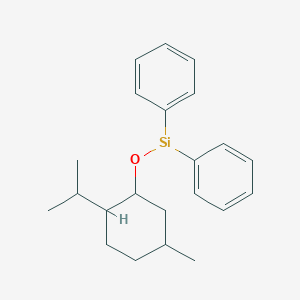
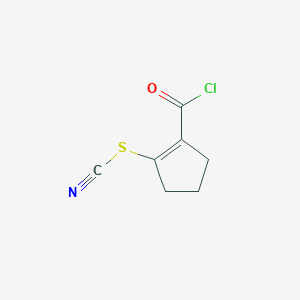
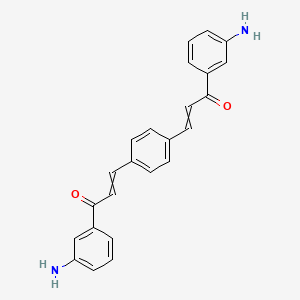
![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine](/img/structure/B14481965.png)
